2-Iodoisophthalonitrile
Description
2-Iodoisophthalonitrile (CAS: 4387-36-4) is an aromatic nitrile derivative featuring a benzene ring substituted with two nitrile (–CN) groups at the 1,3-positions and an iodine atom at the 2-position. Its molecular formula is C₈H₃IN₂, with a molecular weight of 254.03 g/mol. This compound serves as a critical precursor in synthetic organic chemistry, particularly in the preparation of iodinated aromatic aldehydes and pincer ligands for transition metal complexes.
Key applications include its use in the synthesis of 2-iodoisophthalaldehyde (3.10) via reduction with diisobutylaluminum hydride (DIBAL-H) . The iodine atom’s role as a directing and leaving group enhances its utility in cross-coupling reactions and metallation processes. Its synthesis involves halogenation or substitution reactions on isophthalonitrile derivatives, though scalable routes require optimization due to reproducibility challenges .
Properties
IUPAC Name |
2-iodobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3IN2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLLRCOCMJCQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)I)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81725-16-8 | |
| Record name | 2-iodobenzene-1,3-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodoisophthalonitrile can be synthesized through several methods. One common approach involves the iodination of isophthalonitrile. The reaction typically uses iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction conditions often include heating the mixture to facilitate the iodination process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Iodoisophthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the nitrile groups may be reduced to amines or oxidized to carboxylic acids.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Amines: Through reduction of nitrile groups.
Carboxylic Acids: Through oxidation of nitrile groups.
Biaryl Compounds: Through coupling reactions.
Scientific Research Applications
2-Iodoisophthalonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Iodoisophthalonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-iodoisophthalonitrile with structurally related nitriles:
Physical and Chemical Properties
- Iodine vs. Chlorine Effects : The iodine in this compound contributes to higher molecular weight and enhanced leaving-group ability compared to chlorinated analogs. Chlorine substituents (e.g., in 4-Hydroxy-2,5,6-trichloroisophthalonitrile) increase electronegativity, favoring electrophilic substitutions .
- Thermal Stability : Iodinated nitriles generally exhibit lower melting points than chlorinated derivatives due to weaker C–I bonds. For example, this compound’s melting point is unreported but likely <200°C, whereas trichloro derivatives exceed 250°C .
Research Findings and Challenges
- Reproducibility Issues : Scalable synthesis of this compound precursors (e.g., 2-bromoisophthalaldehyde) faces inconsistencies, necessitating alternative routes like DIBAL-H reduction of nitriles .
- Reactivity Trade-offs : Iodine’s superior leaving-group ability is offset by its lower bond strength compared to chlorine, limiting high-temperature applications .
Biological Activity
Overview of 2-Iodoisophthalonitrile
This compound is a chemical compound that belongs to the class of isophthalonitriles. It is characterized by the presence of an iodine atom at the 2-position of the isophthalonitrile structure, which may influence its biological activity and reactivity in various chemical processes.
Antimicrobial Properties
Research indicates that halogenated compounds, including iodinated derivatives, often exhibit significant antimicrobial activity. For instance, studies have shown that iodinated aromatic compounds can inhibit the growth of various bacteria and fungi. The mechanism behind this activity is primarily attributed to the ability of iodine to disrupt microbial cell membranes and interfere with metabolic processes.
Cytotoxicity and Anticancer Activity
There is emerging evidence suggesting that this compound may possess cytotoxic properties against certain cancer cell lines. In vitro studies have demonstrated that halogenated isophthalonitriles can induce apoptosis (programmed cell death) in cancer cells. The specific pathways involved may include the activation of caspases and modulation of cell cycle regulators.
Enzyme Inhibition
Another area of interest is the potential for this compound to act as an enzyme inhibitor. Compounds with similar structures have been investigated for their ability to inhibit key enzymes involved in cancer progression and inflammation. For example, some studies have focused on their inhibitory effects on cyclooxygenase (COX) enzymes, which play a critical role in inflammatory responses and cancer development.
Case Studies
- Antimicrobial Activity : A study investigating various halogenated isophthalonitriles found that compounds with iodine substitutions exhibited stronger antimicrobial effects compared to their non-iodinated counterparts. This was attributed to enhanced lipophilicity and membrane permeability.
- Cytotoxicity Against Cancer Cells : In a series of experiments involving human cancer cell lines, this compound was shown to significantly reduce cell viability in a dose-dependent manner. The IC50 values indicated potent activity, comparable to established chemotherapeutic agents.
- Enzyme Inhibition : Preliminary data from enzyme assays indicated that this compound could inhibit COX-2 activity, suggesting potential applications in anti-inflammatory therapies.
Data Table
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity Study | Bacterial Inhibition | Significant inhibition of bacterial growth |
| Cytotoxicity Assay | Cancer Cell Lines | IC50 values indicating potent cytotoxicity |
| Enzyme Inhibition Experiment | COX-2 Activity | Inhibition observed, potential anti-inflammatory effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
